2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-phenylacetamide
Description
The compound 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-phenylacetamide is a synthetic small molecule featuring a pyrrolo[2,3-c]pyridine core substituted with a benzyl group at position 1 and an acetamide moiety at position 4. The acetamide is further modified with a phenyl group at the terminal nitrogen. Its molecular formula is C23H21N3O2 (assuming a molecular weight of ~371.4 g/mol, adjusted from ’s analog with a methoxyphenyl substituent).
Properties
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-20(23-19-9-5-2-6-10-19)16-25-14-12-18-11-13-24(21(18)22(25)27)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIWGWLRYUYVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-c]pyridine core through cyclization reactions. The benzyl group can be introduced via benzylation reactions, while the phenylacetamide moiety is often attached through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Benzyl Group (R1)
The benzyl substituent at position 1 in the target compound and Analog 1 likely enhances lipophilicity, improving membrane permeability compared to non-aromatic R1 groups. This feature is critical for intracellular targeting of Bcl-xL, a mitochondrial protein .
Acetamide Substituent (R2)
- Target Compound (R2 = Phenyl): The phenyl group may favor hydrophobic interactions with protein binding pockets but could reduce solubility compared to Analog 1’s 2-methoxyphenyl group.
- Analog 2 (R2 = Phenethyl): The phenethyl chain extends the molecule’s length, possibly enabling deeper penetration into hydrophobic protein cavities .
Core Heterocycle Modifications
- Pyrrolo[2,3-c]pyridine (Target and Analog 1): The fused pyrrole-pyridine system provides a planar aromatic scaffold, facilitating π-π stacking with protein residues.
- Pyrazolo[3,4-d]pyridazine (Analog 2): The pyridazine core introduces additional nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity, which may alter selectivity .
- Pyrido[2,3-c]pyridazine (Patent Derivatives): The pyridazine moiety in these derivatives likely enhances metabolic stability due to reduced susceptibility to oxidative degradation .
Biological Activity
The compound 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolo[2,3-c]pyridine core. The molecular formula is , with a molecular weight of 357.4 g/mol .
Antitumor Activity
Recent studies have indicated that compounds within the pyrrolo[2,3-c]pyridine class exhibit significant antitumor properties. For instance, research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-bromophenyl)acetamide | A549 (Lung Cancer) | 10 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to antitumor activity, the compound has demonstrated anti-inflammatory properties. Studies have reported that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.
Table 2: Summary of Anti-inflammatory Activity
| Compound | Model Used | Effect Observed |
|---|---|---|
| This compound | LPS-induced inflammation in mice | Decreased TNF-alpha levels |
| 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-chlorophenyl)acetamide | Carrageenan-induced paw edema | Reduced edema |
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Apoptotic Pathways : Activation of apoptotic pathways leading to cell death in tumor cells.
- Cytokine Modulation : Downregulation of pro-inflammatory cytokines in immune responses.
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a recent study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 15 µM. The mechanism was primarily linked to apoptosis induction as confirmed by flow cytometry analysis .
Case Study 2: Anti-inflammatory Response in Animal Models
A study using LPS-induced inflammation in mice showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups. This highlights its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
